5-(Thiophen-3-yl)oxazol-2-amine

Kinase Inhibition VEGFR2 Cancer Research

Sourcing regiochemically defined 2-aminooxazole building blocks often delays SAR campaigns. 5-(Thiophen-3-yl)oxazol-2-amine (CAS 2091369-12-7) provides an unambiguous 3-thienyl substitution pattern essential for target engagement studies. • VEGFR2 kinase inhibitor core: advanced analogs achieve IC50 = 15 nM. • Transition metal-free synthesis enables cost-effective scale-up. • Free 2-amine handle ready for parallel library derivatization.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B13572930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-3-yl)oxazol-2-amine
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CN=C(O2)N
InChIInChI=1S/C7H6N2OS/c8-7-9-3-6(10-7)5-1-2-11-4-5/h1-4H,(H2,8,9)
InChIKeyWGJFDIAJTUHLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiophen-3-yl)oxazol-2-amine: Structural Identity and Baseline Data


5-(Thiophen-3-yl)oxazol-2-amine (CAS: 2091369-12-7) is a heterocyclic compound with the molecular formula C7H6N2OS and a molecular weight of 166.20 g/mol . Its structure comprises an oxazole core substituted at the 5-position with a thiophen-3-yl group and an unsubstituted amine at the 2-position [1]. This compound belongs to the broader class of 2-aminooxazoles, which are recognized for their versatility as synthetic intermediates and their potential in medicinal chemistry [2].

Scaffold

2-Aminooxazole core for kinase and chemokine receptor programs

Handle

Unsubstituted amine enables rapid parallel derivatization

Method

Transition metal-free synthesis supports cost-effective library construction

5-(Thiophen-3-yl)oxazol-2-amine: Substitution Specificity


Although 5-(Thiophen-3-yl)oxazol-2-amine shares a core scaffold with other 5-substituted oxazol-2-amines, such as the 2-thienyl (CAS 1215948-01-8) and phenyl (CAS 6826-24-0) analogs , it is not simply interchangeable. The position of the sulfur atom on the thiophene ring (3-yl vs. 2-yl) and the fundamental electronic properties of the thiophene ring versus a phenyl group can profoundly influence molecular recognition, target binding, and overall compound properties [1]. These differences manifest as significant variations in biological activity and physicochemical behavior, which must be verified through direct experimental comparison.

3-Thienyl oxazole Thiophene position may interact with specific kinase/chemokine pockets
2-Thienyl analog Regioisomer may redirect selectivity (e.g., M3 activation instead of CXCR3)
Thiophene heterocycle Distinct π-electron character contributes to target engagement
Phenyl analog Electronic differences may significantly alter binding potency (VEGFR2 example)

5-(Thiophen-3-yl)oxazol-2-amine: Differentiated Performance Evidence


VEGFR2 Kinase Inhibition: Potency Advantage

An advanced analog of 5-(Thiophen-3-yl)oxazol-2-amine, N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(thiophen-3-yl)phenyl]-1,3-oxazol-2-amine, demonstrates potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 of 15 nM [1]. This serves as a class-level benchmark for the potential of thiophen-3-yl containing oxazole scaffolds. In comparison, the simple phenyl analog N,5-diphenyl-1,3-oxazol-2-amine has a reported IC50 of 370 nM against VEGFR2 [2], representing a 25-fold difference in potency.

VEGFR2 Potency
Cross-study comparable
Advanced analog 15 nM
Phenyl analog 370 nM
25-fold difference
Supports SAR evaluation for VEGFR2 lead optimization
Based on advanced analog; parent compound data pending
Kinase Inhibition VEGFR2 Cancer Research

CXCR3 Antagonism: Regioisomeric Selectivity

A regioisomeric 3-amino-isoxazole derivative of the compound, specifically 3-(thiophen-3-yl)-1,2-oxazol-5-amine, was reported to have an IC50 of 3.2 µM against the CXCR3 chemokine receptor [1]. In contrast, a structurally related 2-thienyl analog (CAS 852180-45-1) has been primarily documented as a scaffold in patents targeting different therapeutic areas, such as M3 receptor activation for respiratory diseases, with no reported activity against CXCR3 [2]. This suggests the 3-thienyl orientation may confer a distinct selectivity profile not observed with the 2-thienyl regioisomer.

CXCR3 Selectivity
Class-level inference
3-Thienyl isoxazole 3.2 µM
2-Thienyl regioisomer No CXCR3 activity
Qualitative target switch
Regioisomeric substitution may redirect target engagement profile
3-Thienyl isomer data; parent oxazole may differ
Regioisomer Comparison CXCR3 Antagonism Inflammation

Transition Metal-Free Synthesis for Derivatization

The 5-(Thiophen-3-yl)oxazol-2-amine scaffold can be synthesized via a modern, transition metal-free method that employs α-amino ketones and isothiocyanates in an I2-mediated desulfurative cyclization [1]. This route offers a practical and operationally simple alternative to traditional, often more complex and costly, cross-coupling strategies used for other oxazole derivatives [2]. The presence of the free amine provides a convenient synthetic handle for further functionalization, making this core a highly versatile building block for constructing diverse compound libraries.

Synthetic Route
Class-level inference
Transition metal-free
I₂-mediated cyclization
One-pot procedure
Cost-effective route supports library construction
General 2-aminooxazole method; applied to this core
Synthetic Methodology Medicinal Chemistry Building Blocks

5-(Thiophen-3-yl)oxazol-2-amine: Targeted Application Scenarios


Kinase Inhibitor Lead Optimization

This compound serves as a core scaffold for developing novel kinase inhibitors, particularly those targeting VEGFR2. The high potency observed in advanced analogs (IC50 = 15 nM) [1] provides a strong rationale for its use in medicinal chemistry campaigns focused on oncology and angiogenesis-related diseases.

Chemokine Receptor Antagonist Discovery

The reported activity of a related 3-thienyl isomer against CXCR3 (IC50 = 3.2 µM) [2] indicates a potential for 5-(Thiophen-3-yl)oxazol-2-amine to serve as a starting point for developing new anti-inflammatory or immunomodulatory agents targeting chemokine signaling pathways.

Diversity-Oriented Synthesis and Library Construction

The straightforward, transition metal-free synthesis of the 2-aminooxazole core [3] makes this compound a cost-effective and versatile building block for generating diverse compound libraries. Its unsubstituted amine handle is ideal for parallel synthesis and the rapid exploration of structure-activity relationships (SAR) across multiple biological targets.

Application
Selection Property
Validation Focus
VEGFR2 kinase inhibitor studies
Thiophene-3-yl oxazole scaffold potency context
Benchmarking against phenyl/2-thienyl analogs
Chemokine receptor antagonist screening
3-Thienyl regioisomer selectivity context
CXCR3 specificity and off-target profiling
Parallel library synthesis
Free amine handle for rapid derivatization
Reaction scope and product yield assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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